molecular formula C13H16FN B13282960 N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine

N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13282960
M. Wt: 205.27 g/mol
InChI Key: UGIWGHHSLDGZKZ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine (CAS 957829-27-5) is a synthetically versatile norcamphor (bicyclo[2.2.1]heptane) derivative of significant interest in medicinal chemistry and neuroscience research . This compound features a rigid, conformationally locked bicyclic core that serves as a valuable molecular scaffold for investigating structure-activity relationships (SAR), particularly in the design of novel CNS-active agents . Its primary research value lies in its role as a key intermediate for developing non-competitive N-Methyl-D-Aspartate (NMDA) receptor antagonists . Structural analogs of this compound have demonstrated binding affinity for the phencyclidine (PCP) site within the NMDA receptor ion channel . Such compounds are investigated for their potential neuroprotective properties and as probes for understanding glutamate-mediated excitotoxicity, which is implicated in various neurodegenerative disorders, chronic pain conditions, and epilepsy . The presence of the ortho-fluorophenyl substituent is a critical structural feature that modulates the compound's electronic properties and steric profile, potentially influencing its binding affinity and selectivity for biological targets . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

N-(2-fluorophenyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13-8-9-5-6-10(13)7-9/h1-4,9-10,13,15H,5-8H2

InChI Key

UGIWGHHSLDGZKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine undergoes several types of chemical reactions:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors in the central nervous system. It acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor. This interaction inhibits the excessive influx of calcium ions, which is associated with neurodegenerative processes .

Comparison with Similar Compounds

Positional Fluorine Isomers

The position of the fluorine atom on the phenyl ring significantly influences biological activity and toxicity:

Compound Fluorine Position Key Findings
N-(2-Fluorophenyl)... 2-F Limited direct data; inferred to have moderate steric hindrance and lipophilicity.
2-(4-Fluorophenyl)... (5f) 4-F Demonstrated NMDA receptor antagonism (micromolar affinity) with low toxicity in MDCK and N2a cells at 100 µM .
N-(3-Fluorophenyl)... (CAS 1250141-77-5) 3-F No pharmacological data reported; structural similarity suggests potential for altered receptor interactions .

Key Insight : The 4-fluoro isomer (5f) shows optimal balance of receptor affinity and toxicity, likely due to enhanced electronic effects and reduced steric interference compared to 2- or 3-fluoro derivatives .

Substituent Variations on the Amine Group

Additional substituents on the amine moiety modulate receptor selectivity and pharmacokinetics:

Compound Amine Substituent Biological Activity
N-(2-Fluorophenyl)... None (primary amine) Not reported; likely lower metabolic stability.
5f (NMDA antagonist) Pyrrolidinyl ethyl side chain Improved NMDA receptor binding (IC50 ~1–5 µM) and reduced neurotoxicity .
Squaramide derivatives (2a–2h) Squaramide groups CXCR2 antagonism with IC50 values ranging from 5.5 µM to >100 µM, depending on bicyclic ring size .

Key Insight : Bulky substituents (e.g., pyrrolidinyl ethyl) enhance receptor specificity and reduce off-target effects, while squaramide groups prioritize CXCR2 over CXCR1 activity .

Pharmacological and Toxicological Profiles

Receptor Affinity and Potency

Compound Target Receptor IC50/EC50 Notes
5f (4-Fluoro derivative) NMDA ~1–5 µM Comparable to memantine in preclinical models .
Squaramide 2g CXCR2 5.5 µM Smaller bicyclic rings (e.g., norbornane) improve affinity .
Urea derivatives (14, 15) Soluble epoxide hydrolase IC50 < 1 µM Bicyclic ureas exhibit antiviral activity against RNA viruses .

Contradiction: Larger bridge rings (e.g., adamantane) in CXCR2 antagonists reduce potency (IC50 > 100 µM), whereas norbornane derivatives show higher efficacy .

Toxicity in Cell Models

Compound Cell Line (Viability at 100 µM) Toxicity Profile
5f (4-Fluoro derivative) MDCK: ~80%
N2a: ~75%
Low BBB and neuronal toxicity .
Memantine (Control) MDCK: ~85%
N2a: ~80%
Established safety profile in clinical use .
N-(2-Fluorophenyl)... Not tested Predicted higher toxicity due to unmodified amine.

Key Insight : Fluorine position and amine substituents critically influence cytotoxicity; 4-fluoro derivatives with side chains mimic memantine’s safety .

Biological Activity

N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a ligand for various receptors. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : N-(2-fluorobenzyl)bicyclo[2.2.1]heptan-2-amine
  • Molecular Formula : C14H18FN
  • CAS Number : 957829-27-5

This compound interacts with several molecular targets, primarily functioning as an antagonist at the NMDA receptor and the CXC chemokine receptor 2 (CXCR2). These interactions are crucial for its pharmacological properties:

  • NMDA Receptor Antagonism : The compound has been identified as a selective antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, which is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
    • Impact on Neurotransmission : By inhibiting NMDA receptor activity, it may modulate excitatory neurotransmission and protect against excitotoxicity.
  • CXCR2 Antagonism : this compound also exhibits antagonistic properties against CXCR2, influencing inflammatory responses and potentially providing therapeutic benefits in conditions characterized by excessive chemokine signaling .

Biological Activity and Pharmacological Profiles

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

Research indicates that derivatives of this compound exhibit varying degrees of affinity for nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, which are involved in cognitive functions and neuroprotection .

  • Structure-Activity Relationship (SAR) : Modifications to the bicyclic structure significantly influence the potency and selectivity for these receptors, with specific substituents enhancing binding affinity .

In Vivo Studies

Pharmacokinetic studies conducted in animal models have demonstrated favorable absorption profiles and low toxicity at therapeutic concentrations:

  • Toxicity Profile : Preliminary toxicity assessments using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed an IC50 exceeding 150 μM, suggesting a relatively safe profile compared to established NMDA antagonists like memantine .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study examining neurotoxicity induced by vanadium in Caenorhabditis elegans, administration of this compound showed significant neuroprotective effects, reversing symptoms associated with neurodegeneration .
StudyModel OrganismOutcome
Neurotoxicity ReversalC. elegansSignificant improvement in motor function

Q & A

Basic: What are the optimal synthetic routes for N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the bicyclo[2.2.1]heptane backbone. Key steps include:

  • Amine Group Introduction: Alkylation or reductive amination of bicyclo[2.2.1]heptane precursors using fluorophenyl-containing reagents.
  • Fluorophenyl Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluorophenyl moiety.

Critical Reaction Parameters:

  • Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are essential for cross-coupling reactions, with ligand selection impacting regioselectivity .

Purity Optimization:

  • Use HPLC with a C18 column (ACN/H₂O gradient) to monitor purity (>95% required for pharmacological studies).

Basic: How is the molecular structure of this compound characterized, and what techniques confirm its stereochemistry?

Methodological Answer:
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to distinguish bicyclic protons (δ 1.2–2.8 ppm) and fluorophenyl aromatic protons (δ 6.8–7.4 ppm).
    • 19F NMR: Confirms fluorine substitution at the ortho position (δ -110 to -120 ppm) .
  • X-ray Crystallography: Resolves absolute configuration of the bicyclic core and amine group orientation .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₃H₁₅FN₂) with <2 ppm error.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies in activity (e.g., receptor binding affinity) may arise from:

  • Enantiomeric Purity: Chiral HPLC (e.g., Chiralpak IA column) ensures separation of enantiomers, as stereochemistry significantly affects activity .
  • Assay Variability: Standardize in vitro assays (e.g., radioligand binding for serotonin receptors) using controls like 5-HT₁A antagonists (e.g., WAY-100635).
  • Orthogonal Validation: Combine functional assays (cAMP inhibition) with molecular docking to confirm target engagement .

Example: A study reporting low NMDA receptor affinity might use non-equilibrium binding conditions, whereas equilibrium conditions (24-hour incubation) could reveal higher affinity .

Advanced: What computational strategies predict the interaction of this compound with neurological receptors?

Methodological Answer:

  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Suite.
    • Receptor Preparation: Retrieve 5-HT₁A or NMDA receptor structures from the PDB (e.g., 7E2Z). Protonate residues and optimize hydrogen bonding networks.
    • Docking Parameters: Grid boxes centered on binding pockets (20 ų), 50 poses generated per run.
  • MD Simulations: GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .

Key Findings:

  • The fluorophenyl group engages in π-π stacking with Phe361 in 5-HT₁A, while the bicyclic amine forms hydrogen bonds with Asp116 .

Advanced: How do structural modifications (e.g., substituent variations) influence the pharmacological profile of bicyclo[2.2.1]heptan-2-amine derivatives?

Methodological Answer:
Comparative Analysis Table:

Compound Substituent Biological Activity
N-(2-Fluorophenyl) derivative2-FluorophenylHigh 5-HT₁A affinity (Ki = 12 nM)
N-(4-Methoxyphenyl) derivative4-MethoxyphenylReduced affinity (Ki = 220 nM)
N-(Thiophen-2-yl)ethyl derivativeThiophene-ethylEnhanced dopamine transporter inhibition

Mechanistic Insights:

  • Electron-withdrawing groups (e.g., -F) enhance receptor binding via electrostatic complementarity.
  • Bulky substituents (e.g., ethoxyethyl) reduce blood-brain barrier penetration .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability:
    • Thermal: Stable at 25°C for 6 months in inert atmosphere (N₂).
    • Light Sensitivity: Store in amber vials to prevent photodegradation.
  • Storage:
    • Short-term: -20°C in desiccated conditions.
    • Long-term: -80°C with molecular sieve (3Å) to prevent hydrolysis .

Advanced: How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) via prodrug strategies to enhance solubility.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Block vulnerable sites with deuterium or fluorine .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure CNS availability.

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